molecular formula C12H10N4OS B2805862 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 95028-49-2

4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2805862
CAS RN: 95028-49-2
M. Wt: 258.3
InChI Key:
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Description

“4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the molecular formula C12H10N4OS and a molecular weight of 258.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is defined by its molecular formula, C12H10N4OS . More detailed structural information, such as bond lengths and angles, would typically be obtained from spectroscopic analysis or X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 216.45°C and a predicted boiling point of approximately 388.4°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is 1.76 .

Scientific Research Applications

Antiviral and Anti-Infective Drugs

Mercapto-substituted 1,2,4-triazoles, such as the compounds , are very interesting because they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Chemopreventive and Chemotherapeutic Effects on Cancer

These compounds have been found to have chemopreventive and chemotherapeutic effects on cancer . This makes them a potential candidate for cancer treatment research.

Antifungal Activities

The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .

Precursor for Cu(I)-π,σ-coordination Compounds

Previously, 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole (Atr) has proven to be an effective precursor for preparing Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties .

Antimicrobial, Analgesic, Anti-inflammatory, Anticonvulsant, Antineoplastic, Antimalarial, Antiviral, Antiproliferative, and Anticancer Activities

Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Plant Growth Regulating Activities

After treating with solutions of 100 μg/mL and 10 μg/mL of the title compounds for 7 days (25 °C), the germination percentages have been determined, and from the difference in length between stems and radicles of seedlings treated with the title compounds and those treated only with distilled water, the plant growth regulating activities have been calculated .

properties

IUPAC Name

4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h2-6H,1,7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAFKCJEEQOECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333734
Record name 4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

95028-49-2
Record name 4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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